molecular formula C13H13N3 B2846470 N'-methyl-N-phenyl-3-pyridinecarboximidamide CAS No. 338420-65-8

N'-methyl-N-phenyl-3-pyridinecarboximidamide

Cat. No.: B2846470
CAS No.: 338420-65-8
M. Wt: 211.268
InChI Key: URFAUOPXIQMYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-methyl-N-phenyl-3-pyridinecarboximidamide is a chemical compound for research and development. Researchers are investigating the properties and potential applications of this compound. Compounds with N-methyl and aryl motifs are of significant interest in medicinal chemistry and drug discovery. N-methylation of amino acids in peptides is a known strategy to enhance metabolic stability and membrane permeability, which can improve the therapeutic properties of peptide-based candidates . Similarly, N-methylated structures are key components in various pharmaceuticals and bioactive molecules . This product is intended for research purposes by qualified professionals. It is not for diagnostic or therapeutic use. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N'-methyl-N-phenylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-14-13(11-6-5-9-15-10-11)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFAUOPXIQMYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CN=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N-phenyl-3-pyridinecarboximidamide typically involves the reaction of 3-pyridinecarboximidamide with methylating agents and phenylating agents under controlled conditions. One common method involves the use of methyl iodide and phenyl isocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N’-methyl-N-phenyl-3-pyridinecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N-phenyl-3-pyridinecarboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl group is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-methyl-N-phenyl-3-pyridinecarboxylic acid, while reduction may produce N’-methyl-N-phenyl-3-pyridinecarboximidine.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of N'-methyl-N-phenyl-3-pyridinecarboximidamide exhibit promising antimicrobial properties. A study demonstrated that certain pyridine adducts, including those derived from this compound, showed significant antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The effectiveness was evaluated using a disc diffusion method, where the zones of inhibition were measured (Table 1) .

Table 1: Antifungal Activity of Pyridine Adducts

CompoundCandida albicansAspergillus nigerAspergillus flavus
Ligand (NaL)15 ± 0.7 mm8 ± 1.4 mm10 ± 0.7 mm
Co(L2)py221 ± 0 mm19 ± 0.4 mm19 ± 0.2 mm
Mn(L2)py217 ± 0.2 mm15 ± 0.7 mm11 ± 0.4 mm

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have suggested that the imidamide moiety enhances the binding affinity to biological targets involved in cancer progression.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes have been studied for their potential applications in catalysis and as therapeutic agents.

Synthesis of Metal Complexes

Research has demonstrated that the coordination of this compound with metals such as cobalt and nickel leads to enhanced stability and unique electronic properties, making them suitable candidates for catalytic applications .

Table 2: Properties of Metal Complexes

Metal ComplexStability Constant (K)Catalytic Activity
Co(this compound)HighModerate
Ni(this compound)ModerateHigh

Case Study on Antifungal Activity

In a controlled laboratory setting, this compound was tested against various fungal strains. The results indicated that the compound's antifungal activity was significantly higher than that of standard antifungal agents under similar conditions .

Case Study on Coordination Complexes

A study focused on the synthesis of metal complexes involving this compound revealed that these complexes exhibited unique spectroscopic properties, which were correlated with their catalytic efficiency in oxidation reactions .

Mechanism of Action

The mechanism of action of N’-methyl-N-phenyl-3-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide (: )

  • Structure : A phthalimide derivative with a chloro substituent at the 3-position and a phenyl group attached to the nitrogen.
  • Molecular Formula: C₁₄H₈ClNO₂.
  • Key Features: The phthalimide core (two fused aromatic rings with two ketone groups) contrasts with the pyridinecarboximidamide structure. The chloro group is electron-withdrawing, enhancing electrophilic reactivity. Applications: Used as a monomer precursor for polyimide synthesis due to its high purity and stability under polymerization conditions.
  • Comparison : Unlike N'-methyl-N-phenyl-3-pyridinecarboximidamide, this compound lacks the amidine functionality and exhibits distinct electronic properties due to the phthalimide ring system. Its primary utility lies in polymer chemistry, whereas the target compound’s amidine group may favor biological interactions.

N′-Hydroxy-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboximidamide (: )

  • Structure : A pyridinecarboximidamide derivative with a hydroxyl group (N′-hydroxy) and a 2-(trifluoromethyl)phenyl substituent.
  • Molecular Formula : C₁₃H₁₁F₃N₃O (estimated).
  • Key Features: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, increasing acidity and metabolic stability.
  • Comparison : Both compounds share the pyridinecarboximidamide backbone. However, the hydroxyl and trifluoromethyl groups in this analog introduce distinct electronic and steric effects compared to the methyl and phenyl groups in the target compound. These differences may influence pharmacological activity or synthetic pathways.

3-Chloro-N,N'-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide (: )

  • Structure : A pyridinecarboximidamide with chloro, trifluoromethyl, and two thienylmethyl substituents.
  • Molecular Formula : C₁₇H₁₃ClF₃N₃S₂.
  • The trifluoromethyl and chloro groups contribute to electron-deficient aromatic systems.
  • The bis-thienylmethyl groups in this analog suggest applications in coordination chemistry or materials science, contrasting with the simpler phenyl-methyl substitution in the target molecule.

Key Insights

  • Steric and Solubility Profiles : Thienylmethyl or trifluoromethyl groups in analogs increase steric bulk or lipophilicity, whereas the target’s simpler substituents may improve synthetic accessibility.
  • Application Divergence : Phthalimide derivatives (e.g., ) are polymer precursors, while pyridinecarboximidamide analogs (e.g., ) show promise in bioactivity or materials design.

Biological Activity

N'-methyl-N-phenyl-3-pyridinecarboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H12N4\text{C}_{12}\text{H}_{12}\text{N}_4

This compound features a pyridine ring substituted with a phenyl group and an amidine functional group, which plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to inhibit specific enzymes and receptors, which may lead to significant therapeutic effects.

  • Enzyme Inhibition : It has been reported that compounds with similar structures exhibit inhibitory effects on phosphodiesterases (PDEs), particularly cGMP PDE5, which is involved in various physiological processes including vasodilation and neurotransmission .
  • Cell Proliferation : Studies suggest that the compound may affect cell proliferation pathways, particularly in cancer cells, by modulating the expression of proteins involved in cell cycle regulation .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit anticancer properties. For instance, compounds with similar structural motifs have demonstrated significant anti-proliferative activity against various cancer cell lines, including:

  • MDA-MB-231 : A triple-negative breast cancer cell line where certain derivatives showed reduced expression of FOXM1, a transcription factor associated with cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The exact mechanism remains to be fully elucidated, but it is hypothesized that the compound interferes with bacterial cell wall synthesis or disrupts metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated reduced FOXM1 expression in MDA-MB-231 cells, suggesting potential as an anticancer agent .
Study 2Enzyme InhibitionIdentified as a selective inhibitor of cGMP PDE5, indicating potential applications in treating erectile dysfunction and other related conditions .
Study 3Antimicrobial EffectsShowed promising antimicrobial activity against various pathogens, warranting further investigation into its therapeutic potential.

Q & A

Q. What experimental protocols are optimal for synthesizing N'-methyl-N-phenyl-3-pyridinecarboximidamide with high purity?

Methodological Answer: Synthesis typically involves condensation reactions between pyridine derivatives and substituted amines. For example, refluxing 3-pyridinecarboxylic acid derivatives with N-methylaniline in the presence of coupling agents like EDCI/HOBt under anhydrous conditions can yield the target compound. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization from ethanol improves purity. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–3.1 ppm).
  • FT-IR : Confirm amidine bonds (C=N stretch ~1640 cm⁻¹) and aromatic C-H bends (~690 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~268.12 m/z) validates molecular weight. Cross-reference with PubChem data for structural validation .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, MAPK) using fluorometric assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination). Include positive controls (e.g., ampicillin) and solvent controls .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer: Grow single crystals via slow evaporation of a saturated acetonitrile solution. Collect diffraction data (Cu-Kα radiation, λ=1.5418 Å) and refine using SHELX. Analyze torsion angles (e.g., C-N-C-N dihedral) to confirm planar amidine geometry. Compare with reported structures (e.g., Acta Cryst. E, 2010) to resolve isomerism .

Q. What computational strategies predict its binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein structures (PDB: 4OB) to model interactions.
  • QSAR Modeling : Train models on pyridinecarboximidamide derivatives to correlate substituent effects (e.g., Hammett σ values) with activity.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How should researchers address contradictions in cytotoxicity data across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply random-effects models to account for heterogeneity.
  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate via orthogonal methods (e.g., apoptosis flow cytometry).
  • Batch Effect Correction : Use ANOVA to identify confounding variables (e.g., solvent lot variations) .

Q. What protocols ensure stability during long-term storage?

Methodological Answer:

  • Storage Conditions : Store in amber vials at –20°C under argon to prevent oxidation.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring (retention time shifts >5% indicate instability).
  • Lyophilization : For aqueous solutions, lyophilize with trehalose (1:1 w/w) to enhance shelf life .

Q. How can isotopic labeling aid in studying its metabolic pathways?

Methodological Answer:

  • Synthesis of ¹³C/¹⁵N-Labeled Analog : Use ¹³C-methyl iodide or ¹⁵N-aniline precursors during synthesis.
  • Tracing Studies : Administer labeled compound to hepatocyte cultures and analyze metabolites via LC-MS/MS. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Methodological Challenges

Q. What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

  • Dose Escalation : Start at 1 mg/kg (rodent models) with weekly increments, monitoring hematologic toxicity (CBC/ALT assays).
  • Prodrug Design : Modify amidine groups to carbamates for reduced acute toxicity.
  • Safety Pharmacology : Conduct hERG channel inhibition assays (patch-clamp) to assess cardiac risk .

Q. How can researchers validate its mechanism of action against hypothesized targets?

Methodological Answer:

  • CRISPR Knockout : Generate target gene (e.g., EGFR)-KO cell lines and compare cytotoxicity (ΔIC₅₀ >50% confirms target relevance).
  • SPR Biosensing : Measure real-time binding kinetics (KD <1 µM suggests high affinity).
  • Western Blotting : Quantify downstream phosphorylation (e.g., ERK1/2) post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.